2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a morpholine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,2-d]pyrimidine derivatives with piperidine-1-carbonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit protein kinases or modulate ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors with potential anticancer properties.
Uniqueness
2-(Piperidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
piperidin-1-yl-(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)methanone |
InChI |
InChI=1S/C16H20N4O2S/c21-16(19-5-2-1-3-6-19)13-10-20(7-8-22-13)15-14-12(4-9-23-14)17-11-18-15/h4,9,11,13H,1-3,5-8,10H2 |
InChI Key |
VPZVTMDBYDETOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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